(S)-1-(2-Chloro-6-fluorophenyl)ethanamine
Overview
Description
(S)-1-(2-Chloro-6-fluorophenyl)ethanamine is a chiral amine compound characterized by the presence of a chlorine and fluorine atom on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Chloro-6-fluorophenyl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-6-fluorobenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Conversion to Amine: The alcohol is then converted to the amine through a series of reactions, including the formation of an intermediate mesylate followed by nucleophilic substitution with ammonia or an amine source.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon to reduce the intermediate compounds.
Chiral Resolution: Employing chiral catalysts or resolving agents to obtain the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Chloro-6-fluorophenyl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-1-(2-Chloro-6-fluorophenyl)ethanamine has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Employed in the preparation of various organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of (S)-1-(2-Chloro-6-fluorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The presence of the chlorine and fluorine atoms can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorophenylacetic acid: Similar structure but with a carboxylic acid group instead of an amine.
2-Chloro-6-fluorophenol: Similar structure but with a hydroxyl group instead of an amine.
(2-Chloro-6-fluorophenyl)methanamine: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
(S)-1-(2-Chloro-6-fluorophenyl)ethanamine is unique due to its specific substitution pattern and chiral nature, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(1S)-1-(2-chloro-6-fluorophenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5H,11H2,1H3/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQXZWHHERXWHA-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1Cl)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=CC=C1Cl)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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